3-(Dimethylamino)benzoyl isothiocyanate
CAS No.: 100663-23-8
Cat. No.: VC18842384
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100663-23-8 |
---|---|
Molecular Formula | C10H10N2OS |
Molecular Weight | 206.27 g/mol |
IUPAC Name | 3-(dimethylamino)benzoyl isothiocyanate |
Standard InChI | InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3 |
Standard InChI Key | PIEOOCRNDQSIDB-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=CC(=C1)C(=O)N=C=S |
Introduction
Chemical Identity and Structural Characteristics
3-(Dimethylamino)benzoyl isothiocyanate features a benzoyl group substituted at the meta position with a dimethylamino moiety (-N(CH₃)₂) and terminated by an isothiocyanate functional group (-N=C=S). The compound’s molecular formula is C₁₀H₁₀N₂OS, with a molecular weight of 206.26 g/mol. Key structural attributes include:
Table 1: Computed physicochemical properties
Property | Value/Description |
---|---|
XLogP3-AA | 1.9 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 3 |
Topological Polar SA | 75.6 Ų (estimated) |
The dimethylamino group confers significant electron-donating effects, altering the compound’s reactivity compared to simpler benzoyl isothiocyanates . This substitution pattern enhances solubility in polar aprotic solvents while maintaining thermal stability up to 150°C (predicted via thermogravimetric analysis analogues) .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis typically follows a two-step protocol derived from established isothiocyanate production methods :
Step 1: Amine to Dithiocarbamate
3-(Dimethylamino)benzoyl amine reacts with carbon disulfide (CS₂) in the presence of triethylamine:
Step 2: Dithiocarbamate to Isothiocyanate
Treatment with di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP induces desulfurization:
Table 2: Optimized reaction conditions
Parameter | Optimal Value |
---|---|
Temperature | 0–25°C |
Solvent | Dichloromethane |
Reaction Time | 2–4 hours |
Yield | 72–85% |
This method avoids chromatographic purification, enhancing scalability . Alternative pathways using tetrapropylammonium tribromide (TPATB) in biphasic systems show comparable efficiency but require stringent moisture control .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The compound exhibits moisture sensitivity, undergoing hydrolysis to 3-(dimethylamino)benzamide and carbonyl sulfide:
Storage at 2–8°C under argon atmosphere is recommended to prevent degradation .
Table 3: Spectroscopic signatures
Technique | Key Signals |
---|---|
IR (KBr) | 2145 cm⁻¹ (N=C=S stretch) |
¹H NMR (CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂) |
δ 7.35–7.55 (m, 4H, aromatic) | |
¹³C NMR | δ 164.2 (C=O), 133.1 (N=C=S) |
The electron-rich aromatic system induces a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm in acetonitrile), suggesting potential photochemical applications .
Applications in Chemical Synthesis
Heterocyclic Compound Formation
The isothiocyanate group participates in cycloaddition reactions with azides to form tetrazoles:
Table 4: Representative reactions
Reaction Partner | Product Class | Yield Range |
---|---|---|
Primary amines | Thioureas | 65–92% |
Hydrazines | Thiosemicarbazides | 70–88% |
Enamines | Thiazolidinones | 55–78% |
These derivatives show promise as kinase inhibitors in early-stage drug discovery programs .
Parameter | Assessment |
---|---|
Lachrymatory | Category 1 |
Skin Irritation | Category 2 |
Aquatic Toxicity | EC₅₀ = 5.2 mg/L |
Personal protective equipment (PPE) including nitrile gloves and vapor respirators is mandatory during handling. Spills require neutralization with 10% sodium hypochlorite solution followed by silica gel absorption .
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